molecular formula C14H20O3 B8432477 Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate

Ethyl 2-Propyl-3-hydroxy-3-phenylpropionate

Cat. No. B8432477
M. Wt: 236.31 g/mol
InChI Key: FOPQPQPAHXYHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607118

Procedure details

A 100 milligram sample of the prepared hydroxy-ester is pyrolyzed in a sealed tube at 240°-245° C. for 1 hour. Examination of the pyrolyzate by liquid chromatography indicates that it consists of 60% of unreacted hydroxy-ester and 40% of a 1:1 mixture of ethyl valerate and benzaldehyde.
[Compound]
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[CH:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH2:3]([CH:2]([CH:10]([OH:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH2:4][CH3:5]

Inputs

Step One
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)C(C(=O)OCC)C(C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.